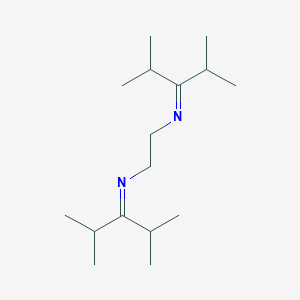
N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine, commonly known as BIPMEN, is a chiral diamine that has been widely used in organic synthesis and catalysis. Its unique chemical structure and properties make it a versatile and valuable compound in various scientific research applications.
Mecanismo De Acción
The mechanism of action of BIPMEN-based catalysts involves the coordination of the transition metal with the chiral diamine ligand, forming a chiral complex that can selectively catalyze the reaction of substrates with specific stereochemistry. The chiral environment created by the BIPMEN ligand contributes to the high enantioselectivity of the catalytic reaction.
Biochemical and Physiological Effects
BIPMEN has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory experiments. However, studies have shown that BIPMEN is non-toxic and does not have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BIPMEN in laboratory experiments include its high enantioselectivity, versatility, and compatibility with various transition metal catalysts. BIPMEN-based catalysts can also be easily synthesized and purified. However, BIPMEN is relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
Future research directions for BIPMEN include the development of new BIPMEN-based catalysts with improved enantioselectivity and catalytic efficiency. Additionally, the application of BIPMEN in new areas of organic synthesis and catalysis, such as the synthesis of pharmaceuticals and natural products, could be explored. Finally, the investigation of the biochemical and physiological effects of BIPMEN could provide valuable insights into its potential applications in the biomedical field.
Métodos De Síntesis
BIPMEN can be synthesized through a two-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane with isopropylmagnesium chloride, followed by the reaction with ethylenediamine. The resulting product is a white crystalline solid that is highly soluble in common organic solvents.
Aplicaciones Científicas De Investigación
BIPMEN has been extensively used in organic synthesis and catalysis, particularly in asymmetric synthesis and enantioselective catalysis. It has been found to be an effective chiral ligand for various transition metal catalysts, including palladium, rhodium, and ruthenium. BIPMEN-based catalysts have been applied in the synthesis of various chiral compounds, such as amino acids, lactams, and alcohols.
Propiedades
Número CAS |
14909-27-4 |
|---|---|
Nombre del producto |
N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine |
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
N-[2-(2,4-dimethylpentan-3-ylideneamino)ethyl]-2,4-dimethylpentan-3-imine |
InChI |
InChI=1S/C16H32N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 |
Clave InChI |
QHUQCCADYQJJGO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=NCCN=C(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)C(=NCCN=C(C(C)C)C(C)C)C(C)C |
Otros números CAS |
14909-27-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



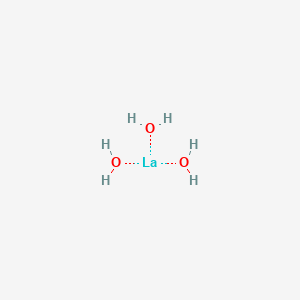

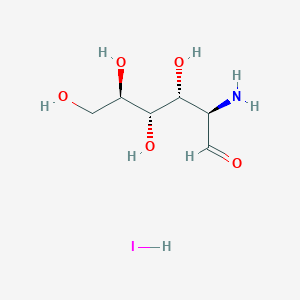
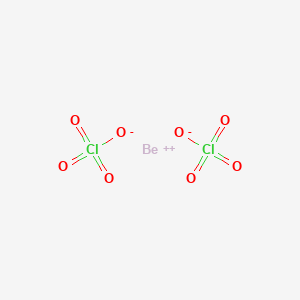

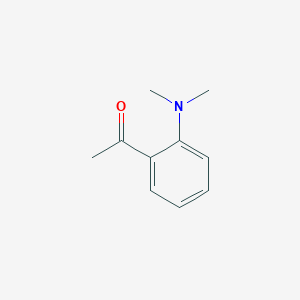
![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)
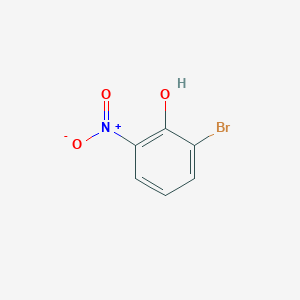
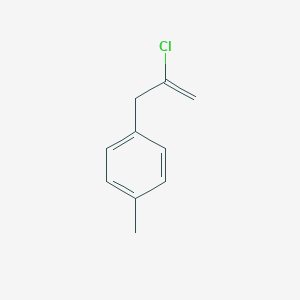
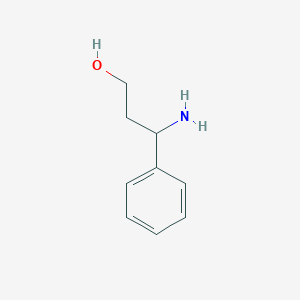
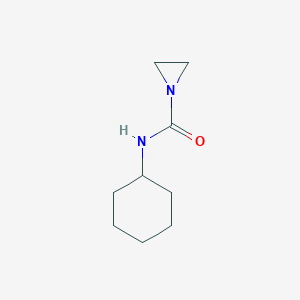
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
